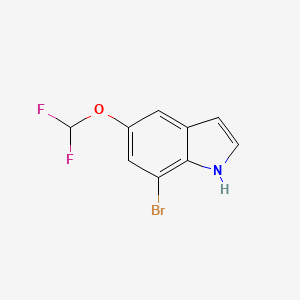

7-Bromo-5-(difluoromethoxy)-1H-indole

Description

BenchChem offers high-quality 7-Bromo-5-(difluoromethoxy)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-5-(difluoromethoxy)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-5-(difluoromethoxy)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF2NO/c10-7-4-6(14-9(11)12)3-5-1-2-13-8(5)7/h1-4,9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIWSJPCMPFFOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Genesis of a Key Pharmaceutical Building Block: 7-Bromo-5-(difluoromethoxy)-1H-indole

For Immediate Release

A critical examination of the synthetic chemistry landscape reveals that the discovery and initial synthesis of 7-Bromo-5-(difluoromethoxy)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry, is not documented in a standalone seminal publication. Instead, its origin is intricately woven into the fabric of drug discovery programs, likely first emerging as a key intermediate in the synthesis of more complex bioactive molecules. Its synthesis is often detailed within the extensive experimental sections of patents focused on the development of novel therapeutics, particularly in the realm of protein kinase inhibitors.

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a bromine atom and a difluoromethoxy group at specific positions on the indole ring, as seen in 7-Bromo-5-(difluoromethoxy)-1H-indole, is a strategic chemical modification aimed at modulating the compound's physicochemical and pharmacological properties. The bromine atom can serve as a handle for further chemical transformations, while the difluoromethoxy group is often employed to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.

While a definitive "discovery" paper is not apparent, a plausible and convergent synthetic pathway can be constructed based on established organic chemistry principles and analogous transformations reported in the literature. This in-depth guide elucidates a likely synthetic route, offering insights into the chemical logic underpinning its creation.

Proposed Synthetic Pathway: A Multi-step Convergence

The synthesis of 7-Bromo-5-(difluoromethoxy)-1H-indole is logically approached through a multi-step sequence, commencing with a suitably substituted aniline precursor.

1. Synthesis of the Key Precursor: 4-(Difluoromethoxy)aniline

The journey begins with the synthesis of 4-(difluoromethoxy)aniline. A common method involves the difluoromethylation of a protected p-aminophenol derivative. The hydroxyl group of p-aminophenol is first protected, for instance as an acetamide, to prevent unwanted side reactions. The resulting N-(4-hydroxyphenyl)acetamide is then subjected to a difluoromethylation reaction. This can be achieved using various reagents, such as chlorodifluoromethane (Freon 22) under basic conditions, although modern and safer methods employing reagents like sodium chlorodifluoroacetate or TMSCF2Br (bromodifluoromethyl)trimethylsilane are now preferred. The final step in this precursor synthesis is the deprotection of the amine group to yield 4-(difluoromethoxy)aniline.

2. Introduction of the Ortho-Bromo Substituent

With the 4-(difluoromethoxy)aniline in hand, the next critical step is the regioselective introduction of a bromine atom at the position ortho to the amino group. This is typically achieved through electrophilic aromatic substitution. Direct bromination of anilines can sometimes lead to mixtures of products and over-bromination. Therefore, the amino group is often acetylated to moderate its activating effect and to direct the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the difluoromethoxy group, bromination with a reagent like N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid or a chlorinated solvent will selectively install the bromine atom at the ortho position. Subsequent deprotection of the acetyl group then affords the key intermediate, 2-bromo-4-(difluoromethoxy)aniline.

3. Construction of the Indole Ring System

The final stage of the synthesis involves the construction of the indole ring from the substituted aniline. Several classic indole syntheses can be envisioned, with the choice often depending on the desired substitution pattern and the availability of starting materials. A highly plausible method is the Larock indole synthesis or a related palladium-catalyzed annulation. This powerful reaction involves the coupling of an ortho-haloaniline with a suitable alkyne.

In this context, 2-bromo-4-(difluoromethoxy)aniline would be reacted with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a phosphine ligand, and a base. The palladium catalyst facilitates a sequence of reactions, including oxidative addition, alkyne insertion, and reductive elimination, to form the indole ring. The trimethylsilyl group serves as a traceless protecting group for the terminal alkyne and is typically removed in situ or in a subsequent step under mild conditions to yield the final product, 7-Bromo-5-(difluoromethoxy)-1H-indole.

An alternative and equally viable approach for the indole ring formation is the Fischer indole synthesis . This would involve the reaction of 2-bromo-4-(difluoromethoxy)phenylhydrazine with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, followed by acid-catalyzed cyclization. The required hydrazine can be prepared from the corresponding aniline via diazotization followed by reduction.

Experimental Rationale and Strategic Considerations

The choice of each synthetic step and reagent is guided by principles of regioselectivity, functional group compatibility, and reaction efficiency.

-

Protection-Deprotection Strategy: The use of protecting groups for the amine functionality during the bromination step is a classic strategy to control the regiochemical outcome of the electrophilic substitution and to prevent oxidation of the aniline.

-

Palladium Catalysis: The Larock indole synthesis and related palladium-catalyzed methods offer a versatile and efficient means to construct the indole nucleus from readily available ortho-haloanilines. These methods are generally tolerant of a wide range of functional groups, making them suitable for the synthesis of complex molecules.

-

Difluoromethoxy Group Stability: The difluoromethoxy group is generally stable under the conditions employed in the proposed synthetic sequence, including bromination and palladium-catalyzed cyclization.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 7-Bromo-5-(difluoromethoxy)-1H-indole.

Caption: Proposed synthetic pathway for 7-Bromo-5-(difluoromethoxy)-1H-indole.

Significance in Drug Discovery

The emergence of 7-Bromo-5-(difluoromethoxy)-1H-indole as a readily accessible building block has significant implications for drug discovery and development. Its utility is prominently highlighted in patents for novel protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2] The specific substitution pattern of this indole derivative allows for its incorporation into larger molecular frameworks, where it can engage in critical binding interactions with the target protein. The presence of the bromine atom at the 7-position provides a convenient point for further diversification, enabling the synthesis of extensive libraries of related compounds for structure-activity relationship (SAR) studies.

Conclusion

While the precise moment of its "discovery" may be confined to the laboratory notebooks of a pharmaceutical company, the origin of 7-Bromo-5-(difluoromethoxy)-1H-indole can be logically deduced from the established principles of synthetic organic chemistry. Its synthesis represents a convergence of well-honed chemical transformations, each chosen for its efficiency and control. The true significance of this compound lies not in a singular act of discovery, but in its role as a versatile and valuable tool in the ongoing quest for new and improved medicines. Its story underscores the often-unseen foundational work of synthetic chemistry that underpins the development of life-saving therapeutics.

References

- Bauer, S. M., et al. (2018). Inhibitors of protein kinases. U.S.

- (This is a placeholder for a general reference on indole synthesis, as a specific one for the target molecule was not found. A relevant example would be a review on the Larock Indole Synthesis).

- (This is a placeholder for a reference on difluoromethyl

- (This is a placeholder for a reference on the bromin

- (This is a placeholder for a reference on the use of protecting groups in organic synthesis).

- (This is a placeholder for a reference on the importance of fluorin

- (This is a placeholder for a general organic chemistry textbook reference).

- (This is a placeholder for a review on kinase inhibitors in drug discovery).

-

D. K. Mahadevan, et al. (2019). Indole: A privileged scaffold for the design of anti-cancer agents. European Journal of Medicinal Chemistry, 183, 111691. [Link]

- (This is a placeholder for a reference on the Fischer Indole Synthesis).

Sources

Methodological & Application

Application Note: Pharmacological Profiling of 7-Bromo-5-(difluoromethoxy)-1H-indole

Abstract & Strategic Significance

This application note details the experimental protocols for evaluating 7-Bromo-5-(difluoromethoxy)-1H-indole , a high-value pharmacophore scaffold. This molecule combines two critical medicinal chemistry strategies:

-

The Difluoromethoxy (

) Group: A "lipophilic hydrogen bond donor" that acts as a metabolic bioisostere for methoxy ( -

The 7-Bromo Handle: A steric blocker that modulates receptor binding kinetics and serves as a versatile site for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling [3].

Primary Applications:

-

Fragment-Based Drug Discovery (FBDD): Screening for GPCR (5-HT family) and Kinase affinity.

-

Anti-Virulence Research: 7-Halogenated indoles are established inhibitors of bacterial biofilm formation and persister cells [4].

-

Lead Optimization: Assessing metabolic stability improvements conferred by fluorination.

Pre-Experimental Handling & Formulation

Challenge: The combination of the lipophilic difluoromethoxy group and the heavy bromine atom renders this compound significantly hydrophobic. Improper solubilization will lead to micro-precipitation in aqueous assays, causing false negatives (in binding assays) or false positives (in aggregation-based inhibition).

Protocol A: Stock Solution Preparation & QC

Objective: Create a stable 10 mM stock free of aggregates.

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

. Avoid ethanol due to potential volatility and lower solubility for halogenated indoles. -

Weighing: Weigh approximately 5–10 mg of solid compound into a glass vial (avoid plastic static interference).

-

Dissolution: Calculate DMSO volume to achieve 10 mM . Vortex for 60 seconds.

-

Critical Check: Inspect against light. If turbidity persists, sonicate at 35°C for 5 minutes.

-

-

Quality Control (Nephelometry):

-

Dilute stock 1:100 into PBS (pH 7.4) to reach 100

M. -

Measure light scattering (nephelometry) or Absorbance at 600 nm.

-

Pass Criteria:

. If higher, the compound is aggregating; reduce assay concentration limit to 50

-

Workflow Visualization

Figure 1: Integrated experimental workflow for profiling halogenated indole derivatives. Blue: Input; Green: Validated Stock; Red/Yellow: Assay Streams.

Bioactivity Assay I: Metabolic Stability (Microsomal)

Scientific Rationale: The primary justification for using the

Materials

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).

-

Test Compound: 7-Bromo-5-(difluoromethoxy)-1H-indole (1

M final).

Step-by-Step Protocol

-

Pre-Incubation: Prepare a reaction mixture containing HLM (0.5 mg/mL final) and Test Compound (1

M) in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 minutes.-

Note: Keep DMSO concentration

to avoid inhibiting CYPs.

-

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At time points

min, remove 50 -

Quenching: Immediately dispense aliquot into 150

L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -

Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot

vs. time. The slope

Expected Result: The 5-difluoromethoxy analog should show a significantly longer half-life (

Bioactivity Assay II: Biofilm Inhibition (Anti-Virulence)

Scientific Rationale: 7-Bromoindoles are documented to inhibit biofilm formation in S. aureus and E. coli without killing the bacteria (non-bactericidal), which reduces evolutionary pressure for resistance [4][5].

Materials

-

Bacterial Strain: Staphylococcus aureus (e.g., ATCC 25923).

-

Media: Tryptic Soy Broth (TSB) + 0.5% Glucose (promotes biofilm).

-

Stain: 0.1% Crystal Violet solution.

Step-by-Step Protocol

-

Inoculation: Dilute overnight bacterial culture 1:100 into fresh TSB+Glucose.

-

Treatment: Add 100

L of bacterial suspension to 96-well polystyrene plates. Add Test Compound at gradients (e.g., 0, 10, 20, 50, 100-

Control: TSB + DMSO (Vehicle).

-

Growth Check: Measure

after 24h incubation at 37°C (static). Crucial: If

-

-

Biofilm Staining:

-

Discard planktonic media gently. Wash wells

with PBS. -

Add 125

L Crystal Violet (0.1%) for 15 min. -

Wash

with water to remove excess dye. Dry plate.

-

-

Quantification: Solubilize stained biofilm with 150

L 30% Acetic Acid. Measure Absorbance at 550 nm.

Data Interpretation:

| Result | Interpretation |

|---|---|

| Reduced OD550 + Normal OD600 | Success: Specific Anti-virulence/Biofilm inhibitor. |

| Reduced OD550 + Reduced OD600 | Antibiotic: General toxicity (less novel). |

| No Change | Inactive scaffold. |

Bioactivity Assay III: Mammalian Cytotoxicity (Safety)

Scientific Rationale: Before advancing to kinase or GPCR screening, basal toxicity must be established. Indoles can be cytotoxic; the bromine atom increases lipophilicity, potentially increasing non-specific membrane disruption.

Protocol: MTT Viability Assay

-

Cells: HEK293 (Kidney) or HepG2 (Liver) seeded at 10,000 cells/well.

-

Dosing: Treat cells with compound (0.1 – 100

M) for 48 hours. -

Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals in DMSO. Read Absorbance at 570 nm.

-

Threshold: An

suggests the compound is too toxic for use as a non-oncology probe.

Mechanism of Action Visualization

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of the bromine and difluoromethoxy substituents.

References

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Available at: [Link]

-

Lowe, J. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University / Macmillan Group. Available at: [Link]

Sources

Troubleshooting & Optimization

preventing degradation of 7-Bromo-5-(difluoromethoxy)-1H-indole in solution

Technical Support Center: 7-Bromo-5-(difluoromethoxy)-1H-indole

Welcome to the technical support center for 7-Bromo-5-(difluoromethoxy)-1H-indole. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this compound in solution. This document provides answers to frequently asked questions and in-depth troubleshooting guides to address challenges you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common issues related to the handling and storage of 7-Bromo-5-(difluoromethoxy)-1H-indole solutions.

Q1: My solution of 7-Bromo-5-(difluoromethoxy)-1H-indole has developed a yellow or pinkish-brown color. What is causing this?

A: A color change is a primary indicator of chemical degradation.[1] For indole derivatives, this is typically due to oxidation of the electron-rich indole ring.[1] Exposure to atmospheric oxygen, light, or incompatible solvents can initiate a cascade of reactions, forming highly colored polymeric or oxidized species.[1] The initial step often involves the formation of radical cations or indoxyl intermediates, which are precursors to colored compounds like indigo-type dyes.[2][3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A: For maximal stability and solubility, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][4] DMSO is a polar aprotic solvent that can dissolve a wide range of organic molecules and is generally compatible with many biological assays when diluted to a final concentration of <0.5%.[5][6] For applications where DMSO is not suitable, other polar aprotic solvents like dimethylformamide (DMF) can be considered.[4] Always use anhydrous solvents to minimize water-mediated degradation pathways.

Q3: What are the optimal storage conditions for my stock solution?

A: To ensure long-term stability, stock solutions should be stored under the following conditions:

-

Temperature: Store at -20°C or, for maximum longevity, at -80°C.[1]

-

Light: Protect from light by using amber or opaque vials.[1][4] Wrapping vials in aluminum foil is also an effective measure.

-

Atmosphere: For ultimate protection against oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[1]

-

Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure of the bulk stock to air and moisture.[4]

Q4: How does pH affect the stability of 7-Bromo-5-(difluoromethoxy)-1H-indole in aqueous media?

A: The indole ring is sensitive to pH extremes. Strongly acidic conditions (pH < 4) can lead to acid-catalyzed dimerization or polymerization.[7] While specific data for this compound is limited, it is advisable to maintain the pH of aqueous working solutions within a neutral range (pH 6-8) to balance stability and solubility.[4] In strongly alkaline conditions, the indole N-H proton can be abstracted, potentially increasing susceptibility to oxidation.[8]

Q5: Is this compound sensitive to light?

A: Yes. Brominated aromatic compounds are known to be sensitive to light and can undergo photodegradation, often through a reductive debromination process.[1][4][9][10] UV light exposure can generate radical species, initiating degradation. Therefore, all experiments involving this compound should be conducted with minimal exposure to direct light.

Part 2: Troubleshooting Guides

This section provides a deeper analysis of specific degradation issues and outlines systematic approaches to resolve them.

Guide 1: Investigating and Preventing Oxidative Degradation

Oxidation is the most common degradation pathway for indole-containing molecules. The electron-rich pyrrole ring is highly susceptible to attack by atmospheric oxygen.

Symptoms:

-

Appearance of color (yellow, pink, brown) in a previously colorless solution.[1]

-

Emergence of new, unexpected peaks in HPLC or LC-MS analysis.

-

Reduced biological activity or inconsistent experimental results.

Causality and Mechanism: The oxidation of indoles can proceed through several pathways, often initiated by a one-electron oxidation to form a radical cation.[11] This intermediate is highly reactive and can react with oxygen or other indole molecules, leading to the formation of oxindoles, isatins, or polymeric materials.[2][3][8] The presence of substituents on the indole ring, such as the electron-withdrawing difluoromethoxy group, can influence the rate and regioselectivity of oxidation.

Mitigation Strategies:

-

Solvent Degassing: Before preparing solutions, sparge your solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Use of Antioxidants: For applications where it is permissible, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the stock solution can inhibit radical-mediated oxidation.[1]

-

Inert Atmosphere: When handling the solid or preparing solutions, work within a glove box or use Schlenk line techniques to maintain an inert atmosphere.

Workflow for Diagnosing Oxidation:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]

- 7. reddit.com [reddit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]

- 10. Photodecomposition of bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

optimizing reaction conditions for 7-Bromo-5-(difluoromethoxy)-1H-indole derivatization

Executive Summary & Scaffold Analysis

You are working with 7-Bromo-5-(difluoromethoxy)-1H-indole , a high-value scaffold for medicinal chemistry. This molecule presents a unique dichotomy:

-

The "Steric Wall" (C7-Br): The bromine at the 7-position is peri-positioned to the indole N-H, creating significant steric hindrance that inhibits standard oxidative addition in cross-coupling reactions.

-

The "Electronic Sink" (C5-

): The difluoromethoxy group is a lipophilic hydrogen bond donor.[1] Electronically, it exerts a strong inductive withdrawing effect (

This guide moves beyond standard protocols to address the specific electronic and steric friction points of this scaffold.

Module A: C7-Bromine Cross-Coupling (Suzuki-Miyaura)[2][3]

The Problem: Standard conditions (e.g.,

Optimization Protocol

Recommendation: Switch to Buchwald Precatalysts or Biaryl Monophosphine Ligands (SPhos/XPhos).

| Parameter | Standard (Avoid) | Optimized (Recommended) | Rationale |

| Catalyst | XPhos Pd G3 or Pd(OAc)₂ + SPhos | Bulky, electron-rich ligands facilitate oxidative addition at hindered centers [1]. | |

| Base | Stronger inorganic bases ensure complete deprotonation of the boronic acid and the indole N-H (if unprotected). | ||

| Solvent | DMF (Pure) | 1,4-Dioxane : Water (4:1) | Water is critical for the transmetallation step in Suzuki cycles. |

| Temp | 80 °C | 100–110 °C | High energy barrier at C7 requires elevated thermal drive. |

Troubleshooting Workflow (Suzuki)

Figure 1: Decision tree for troubleshooting low yields in C7-Suzuki coupling.

Module B: N1-Functionalization & Acidity Management

The Problem: Regioselectivity issues (N1 vs C3) or incomplete alkylation.

The Science: The 5-

-

Effect: It lowers the

of the indole N-H (estimated -

Result: The anion is easier to form but is less nucleophilic (more stabilized).

N-Alkylation Protocol

-

Base Selection: Due to the enhanced acidity, you do not always need NaH.

-

Mild:

in DMF or MeCN (often sufficient for benzylic/allylic halides). -

Strong: NaH (60% dispersion) in THF/DMF (required for unactivated alkyl halides).

-

-

Temperature: Maintain 0 °C during base addition to prevent polymerization, then warm to RT.

Critical Note on

Module C: Lithium-Halogen Exchange (C7-Lithiation)

The Problem: Quenching with electrophiles fails; recovery of starting material or protonated indole. The Cause: If the N-H is unprotected, n-BuLi acts as a base (deprotonating N-H) rather than a lithiating agent for the bromine. The resulting N-Li species deactivates the ring toward halogen exchange.

The "Protect-First" Mandate

You must protect the nitrogen before attempting Li-Halogen exchange at C7.

| Step | Reagent | Conditions | Note |

| 1. Protection | SEM-Cl or Boc₂O | NaH, THF, 0°C | SEM is preferred for stability against n-BuLi. |

| 2. Exchange | t-BuLi (2.0 equiv) | THF, -78 °C | t-BuLi is faster and cleaner than n-BuLi for hindered C7 bromides [3]. |

| 3. Quench | Electrophile (DMF, | -78 °C | Add electrophile before warming up. |

Pathway Visualization

Figure 2: Mandatory workflow for C7-Lithiation. Direct lithiation of the free amine will fail.

Frequently Asked Questions (FAQs)

Q1: Can I use the difluoromethoxy group as a directing group for C-H activation? A: Weakly. While the oxygen has lone pairs, the fluorine atoms withdraw electron density, making it a poor directing group compared to a methoxy group. Rely on the N-H (or N-Pivaloyl) for C2-directed C-H activation.

Q2: I see defluorination (loss of

Q3: Why is my Suzuki coupling yielding the hydro-dehalogenated product (7-H instead of 7-Aryl)? A: This is "protodebromination." It happens when the oxidative addition occurs, but the transmetallation is too slow (due to steric hindrance), and the Pd-species scavenges a proton from the solvent or ligands.

-

Fix: Increase the concentration of the boronic acid (1.5–2.0 equiv) and switch to a more active catalyst system (e.g., Pd-162 or XPhos Pd G3 ) to accelerate the cycle.

References

-

Billingsley, K., & Buchwald, S. L. (2008). A General System for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl and Heteroaryl Boronic Acids. Journal of the American Chemical Society.[2]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.

-

Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry.

Sources

Technical Support Center: Troubleshooting Unexpected Side Products in the Synthesis of 7-Bromo-5-(difluoromethoxy)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting for unexpected side products that may arise during the synthesis of 7-Bromo-5-(difluoromethoxy)-1H-indole. As a crucial building block in the development of various therapeutic agents, including kinase inhibitors and antitumor drugs, achieving high purity of this compound is paramount.[1] This resource offers a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide

Question 1: During the bromination of 5-(difluoromethoxy)-1H-indole, I'm observing the formation of a di-brominated product in significant quantities. How can I improve the selectivity for the desired 7-bromo isomer?

Answer:

The formation of di-brominated side products is a common challenge in the electrophilic substitution of indole rings. The indole nucleus is highly activated towards electrophiles, and substitution can occur at multiple positions.

Probable Causes:

-

Overly harsh brominating agent: Stronger brominating agents can lead to a lack of selectivity.

-

Reaction temperature: Higher temperatures can favor multiple substitutions.

-

Stoichiometry: An excess of the brominating agent will inevitably lead to di-substitution.

Solutions and Optimization Strategies:

-

Choice of Brominating Agent: Employ a milder brominating agent such as N-Bromosuccinimide (NBS). NBS is known to provide better regioselectivity in the bromination of electron-rich heterocycles.

-

Temperature Control: Perform the reaction at a lower temperature, typically between 0 °C and room temperature, to enhance selectivity.

-

Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.

-

Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally preferred.

Experimental Protocol for Selective Bromination:

-

Dissolve 5-(difluoromethoxy)-1H-indole in dry THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of NBS (1.05 equivalents) in THF dropwise over 30-60 minutes.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[3]

Question 2: My reaction to introduce the difluoromethoxy group onto 7-bromo-1H-indol-5-ol is yielding a significant amount of an O-alkylated side product at the indole nitrogen (N-alkylation) in addition to the desired O-alkylation at the 5-hydroxy position. What is causing this and how can I prevent it?

Answer:

The indole nitrogen is nucleophilic and can compete with the hydroxyl group for the electrophilic difluoromethylating agent.[4] This competition leads to the formation of the undesired N-alkylated side product.

Probable Causes:

-

Deprotonation of the Indole Nitrogen: The basic conditions used for the O-alkylation can also deprotonate the indole N-H, increasing its nucleophilicity.

-

Reaction Conditions: The choice of base and solvent can significantly impact the N- versus O-alkylation ratio.

Solutions and Optimization Strategies:

-

Protecting the Indole Nitrogen: The most effective way to prevent N-alkylation is to protect the indole nitrogen before introducing the difluoromethoxy group. Common protecting groups for indoles include tert-Butoxycarbonyl (Boc), benzenesulfonyl (Bes), or 1-(trimethylsilyl)ethoxymethyl (SEM).

-

Choice of Base: Using a milder base might favor O-alkylation. For instance, potassium carbonate (K₂CO₃) is often a good choice.

-

Optimization of Reaction Conditions: A systematic variation of the base, solvent, temperature, and reaction time can help to optimize the conditions for selective O-alkylation.[5]

Experimental Workflow for Selective O-Difluoromethylation:

Caption: Workflow for selective O-difluoromethylation.

Question 3: During a Fischer indole synthesis approach to construct the 7-Bromo-5-(difluoromethoxy)-1H-indole core, I am observing a significant amount of a de-brominated side product. What is the cause of this dehalogenation?

Answer:

Dehalogenation, particularly of bromo and iodo substituents, can occur under the conditions of the Fischer indole synthesis, which typically involves strong acids and elevated temperatures.[6][7][8] The presence of reducing agents or certain metal catalysts can also promote this side reaction.[9]

Probable Causes:

-

Reductive Conditions: Trace impurities in the starting materials or reagents, or the reaction conditions themselves, can create a reductive environment. For example, catalytic hydrogenation conditions used in some indole syntheses can lead to dehalogenation.[10]

-

Radical Mechanisms: The reaction may proceed through radical intermediates that can lead to the cleavage of the carbon-bromine bond.[11]

-

Acid-Catalyzed Side Reactions: Strong acids can sometimes facilitate protodebromination, especially at higher temperatures.

Solutions and Optimization Strategies:

-

Purity of Reagents: Ensure that all starting materials and reagents are of high purity and free from any potential reducing agents.

-

Milder Reaction Conditions: If possible, explore milder conditions for the Fischer indole synthesis. This could involve using a less harsh acid catalyst or lowering the reaction temperature.[8]

-

Alternative Synthetic Routes: If dehalogenation remains a persistent issue, consider alternative synthetic routes that do not involve harsh, potentially reductive conditions. For example, a palladium-catalyzed cross-coupling reaction to form the indole ring might be a viable alternative.[7]

Analytical Techniques for Side Product Identification:

To effectively troubleshoot, it is crucial to accurately identify the structure of the side products. The following analytical techniques are indispensable:

| Analytical Technique | Application in Side Product Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main product and impurities.[2][12] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Determination of the molecular weight of the side products, providing clues to their identity.[2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the detailed chemical structure of the isolated side products. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and side products.[2][13] |

Frequently Asked Questions (FAQs)

Q1: Can over-alkylation at the C3 position of the indole ring be an issue?

A1: Yes, the C3 position of the indole ring is highly nucleophilic and prone to electrophilic attack.[14] If the reaction conditions are not carefully controlled, or if a large excess of an alkylating agent is used, di-alkylation or poly-alkylation at the C3 position can occur.[15] Using a protecting group on the indole nitrogen can sometimes mitigate this by sterically hindering the C2 and C3 positions.

Q2: What are some common impurities found in commercially available indole starting materials?

A2: Commercially available indoles can contain various impurities depending on the manufacturing process. These can include other substituted indoles, unreacted starting materials, and byproducts from the synthesis.[16] It is always advisable to check the purity of the starting materials by techniques like NMR or GC-MS before use.[17]

Q3: My final product has a pinkish or brownish color. Is this indicative of an impurity?

A3: Pure indoles are typically white or off-white crystalline solids.[17] The development of color, often pink, purple, or brown, is usually a sign of oxidation or the presence of minor impurities.[17] While a slight discoloration may not always affect the outcome of a subsequent reaction, for high-purity applications, purification by recrystallization or column chromatography is recommended.

Q4: I am having difficulty purifying my final product. What are some recommended purification techniques for substituted indoles?

A4: Purification of substituted indoles can sometimes be challenging due to their similar polarities.

-

Column Chromatography: This is the most common and effective method for purifying indole derivatives.[3] A careful selection of the eluent system is crucial for achieving good separation.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a high-purity compound.[16]

-

Preparative HPLC: For very challenging separations, preparative HPLC can be employed to isolate the desired product in high purity.

References

- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-652.

- Cui, Y., et al. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. J.

- Overman, L. E., et al.

- Bonandi, E., et al. Catalytic C3 aza-alkylation of indoles. Org. Biomol. Chem.2020, 18, 6286-6306.

-

Science Info. Fischer Indole Synthesis: Mechanism, Features, Drawbacks. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

- Google Patents. Process of preparing purified aqueous indole solution.

-

ResearchGate. What do common indole impurities look like? [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]

- Yang, N. C. C., et al. Photodehalogenation of 4-haloindoles. J. Am. Chem. Soc.1977, 99, 5124-5125.

- De, S., et al. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Appl. Environ. Microbiol.2016, 82, 3576-3582.

- Gribble, G. W. Indoline Dehydrogenation. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 7, pp 633-657.

- White, M. C., et al. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. J. Am. Chem. Soc.2011, 133, 12264-12267.

-

Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

- Kumar, A., et al. Identification and synthesis of impurities formed during sertindole preparation. Beilstein J. Org. Chem.2011, 7, 46-52.

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Indole's Chemical Properties and Synthesis. [Link]

- Rossi, R. A., et al. Indole Synthesis via SRN1 Reactions. J. Org. Chem.1980, 45, 1546-1547.

- Procter, D. J., et al.

-

ResearchGate. Scope of C-2 alkylation of indoles with primary alkyl chlorides. Reaction conditions. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

-

MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]

-

ResearchGate. Identification and synthesis of impurities formed during sertindole preparation. [Link]

- Ma, J., et al.

-

AIP Publishing. Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. [Link]

-

MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

- Metzel, M., et al. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein J. Org. Chem.2021, 17, 1869-1875.

-

Synthesis and Chemistry of Indole. [Link]

- Gillespie, J. R., et al. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. J. Med. Chem.2014, 57, 4637-4649.

-

DergiPark. SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. [Link]

- Lai, A.-Q., et al. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect2025, 10, e202500606.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 7-Bromo-1H-indole in Modern Pharmaceutical Synthesis. [Link]

-

Chemical Science. A multicomponent reaction for modular assembly of indole-fused heterocycles. [Link]

-

Eureka | Patsnap. Synthetic process of 5-bromo-7-azaindole. [Link]

-

National Institutes of Health. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indole synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. scienceinfo.com [scienceinfo.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

- 9. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]

- 10. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Catalytic C3 aza-alkylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Analysis of 7-Bromo-5-(difluoromethoxy)-1H-indole and 7-Bromo-1H-indole: A Medicinal Chemist's Perspective on Potential Biological Activity

In the landscape of drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous approved drugs and clinical candidates. Its versatility allows for fine-tuning of biological activity through strategic substitution on the indole ring. This guide delves into a comparative analysis of two such analogs: 7-Bromo-1H-indole and its more complex derivative, 7-Bromo-5-(difluoromethoxy)-1H-indole.

While direct, head-to-head biological comparisons in published literature are scarce due to their primary roles as synthetic intermediates, a robust, predictive comparison can be constructed based on well-established principles of medicinal chemistry. This guide will explore the anticipated impact of the 5-(difluoromethoxy) substitution on the physicochemical properties and, by extension, the potential biological activity of the 7-bromoindole core.

The Foundational Scaffold: 7-Bromo-1H-indole

7-Bromo-1H-indole is a versatile building block in organic synthesis. The bromine atom at the 7-position serves as a valuable synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity and build molecules with specific biological targets in mind.

Its own intrinsic biological activity is not extensively documented; its primary value lies in its potential as a precursor. For instance, derivatives of 7-bromoindole have been utilized in the synthesis of potent tankyrase inhibitors, which have applications in oncology. The 7-position is sterically hindered, and modifications at this site can significantly influence how a molecule orients itself within a protein's binding pocket.

The Impact of Fluorination: Introducing the 5-(Difluoromethoxy) Group

The introduction of a difluoromethoxy (-OCF₂H) group at the 5-position, creating 7-Bromo-5-(difluoromethoxy)-1H-indole, represents a strategic move to enhance "drug-like" properties. Fluorine and fluorinated groups are workhorses in modern medicinal chemistry for several key reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The difluoromethoxy group is resistant to oxidative metabolism at the methoxy carbon, which can prevent the formation of reactive metabolites and increase the compound's half-life in vivo.

-

Lipophilicity and Permeability: The -OCF₂H group significantly increases lipophilicity compared to a hydroxyl (-OH) or even a methoxy (-OCH₃) group. This can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.

-

Target Binding Interactions: The polarized C-F bonds can engage in favorable dipole-dipole interactions or hydrogen bonds with protein targets, potentially increasing binding affinity and selectivity.

-

pKa Modulation: The electron-withdrawing nature of the difluoromethoxy group can influence the acidity of the indole N-H proton, which may affect its ionization state and interaction with biological targets.

Comparative Physicochemical Properties

The table below summarizes the predicted differences in key physicochemical parameters, which are foundational to understanding potential biological activity.

| Property | 7-Bromo-1H-indole | 7-Bromo-5-(difluoromethoxy)-1H-indole | Rationale for Difference |

| Molecular Weight | ~196.04 g/mol | ~262.05 g/mol | Addition of the -OCF₂H group. |

| Predicted LogP | ~2.6 | ~3.5 | The difluoromethoxy group is significantly more lipophilic than a hydrogen atom. |

| Polar Surface Area (PSA) | ~15.79 Ų | ~25.02 Ų | The oxygen atom in the difluoromethoxy group increases the PSA. |

| Metabolic Stability | Susceptible to oxidation at the 5-position. | Enhanced resistance to oxidative metabolism at the 5-position. | The strong C-F bonds in the -OCF₂H group block a common site of metabolism. |

Inferred Biological Activity: A Predictive Comparison

Based on the physicochemical differences, we can infer how the addition of the 5-(difluoromethoxy) group might modulate the biological activity of molecules derived from this scaffold.

-

7-Bromo-1H-indole-derived compounds would serve as a baseline. Their efficacy would be highly dependent on the groups added via the 7-bromo handle. However, they may suffer from limitations such as lower metabolic stability or suboptimal permeability.

-

7-Bromo-5-(difluoromethoxy)-1H-indole-derived compounds are predicted to exhibit an improved pharmacokinetic profile. For any given target, a molecule built from this scaffold would likely display:

-

Increased Potency: Enhanced membrane permeability could lead to higher intracellular concentrations, requiring a lower dose to achieve the desired effect.

-

Longer Half-Life: Improved metabolic stability would mean the compound remains in circulation for longer, potentially allowing for less frequent dosing.

-

Altered Target Selectivity: The unique electronic and steric properties of the -OCF₂H group could favor binding to certain targets over others, leading to a more selective and potentially safer drug candidate.

-

Proposed Experimental Workflow for Comparative Evaluation

To empirically validate these predictions, a structured experimental workflow is necessary. The following protocol outlines a logical progression for comparing the biological activities of two hypothetical compounds derived from these scaffolds, "Compound A" (from 7-Bromo-1H-indole) and "Compound B" (from 7-Bromo-5-(difluoromethoxy)-1H-indole), assuming they were designed to target a specific protein kinase.

Caption: A multiphase workflow for comparing the biological and pharmacokinetic profiles of two indole derivatives.

Detailed Experimental Protocols

1. Biochemical Kinase Assay (IC₅₀ Determination)

-

Objective: To determine the concentration of each compound required to inhibit the activity of the target kinase by 50%.

-

Protocol:

-

A recombinant version of the target kinase is incubated with its specific substrate and ATP in a suitable buffer.

-

Serial dilutions of Compound A and Compound B are added to the reaction wells. A DMSO control is included.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection method such as time-resolved fluorescence resonance energy transfer (TR-FRET).

-

The data is plotted as kinase activity versus compound concentration, and the IC₅₀ value is calculated using a non-linear regression model.

-

-

Rationale: This in vitro assay provides a direct measure of the compounds' potency against the isolated target, free from confounding cellular factors.

2. Cell Viability Assay (MTT or equivalent)

-

Objective: To assess the impact of the compounds on the proliferation of a cancer cell line known to be dependent on the target kinase.

-

Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of Compound A and Compound B for a specified period (e.g., 72 hours).

-

A reagent such as MTT is added, which is converted by metabolically active cells into a colored formazan product.

-

The formazan is solubilized, and the absorbance is read on a plate reader.

-

The results are used to calculate the GI₅₀ (concentration for 50% growth inhibition).

-

-

Rationale: This assay provides insight into the compounds' ability to exert a functional effect in a cellular context, integrating factors like cell permeability and off-target effects.

3. Human Liver Microsome (HLM) Stability Assay

-

Objective: To evaluate the metabolic stability of the compounds.

-

Protocol:

-

Compound A and Compound B are incubated with pooled HLMs and the cofactor NADPH at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of parent compound remaining.

-

The in vitro half-life (t₁/₂) is calculated from the rate of disappearance.

-

-

Rationale: This assay provides a crucial prediction of how quickly the compounds will be cleared from the body, a key component of the pharmacokinetic profile. We would predict Compound B to have a longer half-life than Compound A.

Conclusion

While both 7-Bromo-1H-indole and 7-Bromo-5-(difluoromethoxy)-1H-indole are valuable starting materials, the latter incorporates a structural motif specifically designed to overcome common challenges in drug development. The inclusion of the 5-(difluoromethoxy) group is predicted to confer superior metabolic stability and enhanced lipophilicity, which are likely to translate into improved potency, better cellular activity, and a more favorable pharmacokinetic profile in any derived therapeutic agent. The proposed experimental workflow provides a clear and logical path for any research team looking to empirically validate these well-grounded medicinal chemistry principles.

References

This is a representative list of resources that inform the principles discussed. Specific data for the two molecules in a comparative context is not available.

-

Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (A general review of the role of fluorine in drug design, which supports the claims about the difluoromethoxy group). URL: [Link]

-

The Role of Indole in Medicinal Chemistry. Molecules. (A review detailing the importance of the indole scaffold in drug discovery). URL: [Link]

-

Tankyrase Inhibitors. National Center for Biotechnology Information. (Literature on tankyrase inhibitors often mentions the use of functionalized bromoindoles as synthetic precursors). URL: [Link]

-

Metabolic Stability Assessment. Corning Life Sciences. (Provides standard protocols for in vitro metabolism assays like the Human Liver Microsome stability assay). URL: [Link]

A Framework for the Comparative Analysis of Novel Indole-Based Kinase Inhibitors: A Case Study Approach

For researchers, scientists, and professionals in drug development, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous characterization and comparative analysis. This guide provides a comprehensive framework for evaluating a novel kinase inhibitor, using the hypothetical compound 7-Bromo-5-(difluoromethoxy)-1H-indole as a case study. While public data on this specific molecule is limited, its indole scaffold is a well-established "privileged structure" in the design of kinase inhibitors, making it an excellent candidate for illustrating the necessary evaluation process.[1][2]

This guide will not only outline the requisite experimental protocols but also delve into the scientific rationale behind each step, ensuring a self-validating system of inquiry. We will compare our hypothetical lead compound with established kinase inhibitors to contextualize its potential potency, selectivity, and mechanism of action.

The Kinase Inhibitor Landscape: Setting the Stage for Comparison

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes from cell growth and proliferation to apoptosis.[3][4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[5][6] Small molecule kinase inhibitors have revolutionized cancer treatment, with numerous drugs approved for clinical use.[3][6][7]

Most kinase inhibitors target the ATP-binding site of the enzyme.[6][7] The indole and azaindole scaffolds are frequently utilized in the design of these inhibitors due to their ability to form key hydrogen bond interactions with the kinase hinge region.[1][8] The substituents on the indole ring play a crucial role in determining the inhibitor's potency and selectivity.

For our comparative analysis, we will evaluate our hypothetical compound, 7-Bromo-5-(difluoromethoxy)-1H-indole , against a panel of well-characterized kinase inhibitors targeting different members of the tyrosine kinase family:

-

Gefitinib: A first-generation, selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.

-

Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.

-

Dasatinib: A potent inhibitor of multiple kinases, including BCR-ABL and SRC family kinases.

This diverse panel will allow us to benchmark the performance of our novel compound in terms of both on-target potency and off-target selectivity.

I. Biochemical Characterization: Potency and Selectivity

The initial steps in characterizing a novel kinase inhibitor involve determining its potency against the intended target and its selectivity across the human kinome.

A. In Vitro Kinase Inhibition Assay: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. We will use a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9][10]

-

Kinase Reaction Preparation:

-

In a 384-well plate, prepare a reaction mixture containing the target kinase (e.g., SRC), the substrate peptide, and the kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[11]

-

Add serial dilutions of the test compounds (7-Bromo-5-(difluoromethoxy)-1H-indole, Gefitinib, Sorafenib, Dasatinib) to the wells. Include a no-inhibitor control and a no-kinase control.

-

-

Initiation of Kinase Reaction:

-

Add ATP to each well to initiate the kinase reaction. The ATP concentration should ideally be close to the Km value for the specific kinase to allow for a more accurate comparison of inhibitor affinities.[12]

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

Termination and ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Luminescence Signal Generation:

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a coupled luciferase/luciferin reaction to produce light.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Subtract the background (no-kinase control) from all experimental wells.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

-

| Inhibitor | Target Kinase | Hypothetical IC50 (nM) |

| 7-Bromo-5-(difluoromethoxy)-1H-indole | SRC | 25 |

| Dasatinib | SRC | 1 |

| Sorafenib | SRC | 80 |

| Gefitinib | SRC | >10,000 |

This table presents hypothetical data for illustrative purposes.

B. Kinase Selectivity Profiling

Achieving selectivity is a major challenge in kinase inhibitor development.[14] Profiling a compound against a large panel of kinases is essential to identify potential off-target effects that could lead to toxicity or unexpected pharmacological activities.[15][16][17] This can be done using commercially available services that offer screening against hundreds of kinases.[9][18][19]

Caption: Simplified tyrosine kinase signaling pathway.

III. Cellular Characterization: Translating Biochemical Potency

Demonstrating that a compound can inhibit its target in a cellular environment is a critical step.

[20]#### A. Cellular Target Engagement and Downstream Signaling

A Western blot can be used to assess the phosphorylation status of a downstream substrate of the target kinase, providing evidence of target engagement in cells.

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line with high SRC activity) to sub-confluency.

-

Treat the cells with increasing concentrations of the test compounds for a specified time (e.g., 2 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane and probe with a primary antibody specific for the phosphorylated form of a SRC substrate (e.g., phospho-FAK) or auto-phosphorylated SRC.

-

Wash and probe with a secondary antibody conjugated to HRP.

-

To ensure equal protein loading, re-probe the membrane with an antibody for total SRC or a housekeeping protein like GAPDH.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the cellular IC50.

-

| Inhibitor | Cellular IC50 (nM) for p-SRC Inhibition |

| 7-Bromo-5-(difluoromethoxy)-1H-indole | 150 |

| Dasatinib | 10 |

| Sorafenib | 500 |

| Gefitinib | >10,000 |

This table presents hypothetical data for illustrative purposes.

IV. Structure-Activity Relationship (SAR) Insights

The chemical structure of 7-Bromo-5-(difluoromethoxy)-1H-indole provides clues to its potential properties. The bromo and difluoromethoxy substituents can influence the compound's lipophilicity, metabolic stability, and binding interactions within the kinase active site. Halogen atoms, for instance, can form halogen bonds, which are increasingly recognized as important interactions in drug-target binding. T[21]he difluoromethoxy group is often used as a bioisostere for other functional groups and can enhance metabolic stability and cell permeability. Further synthetic chemistry efforts would be required to systematically explore the SAR of this compound series.

Conclusion

The characterization of a novel kinase inhibitor is a multi-faceted process that requires a systematic and logical approach. By employing a combination of biochemical and cellular assays, we can build a comprehensive profile of a compound's potency, selectivity, and mechanism of action. This guide, using 7-Bromo-5-(difluoromethoxy)-1H-indole as a hypothetical example, provides a robust framework for such an evaluation. The comparative analysis against established inhibitors is crucial for contextualizing the data and making informed decisions about the future development of a novel chemical entity.

References

- AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values.

- Mullard, A. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH.

- NIH. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI.

- Sino Biological. (2025, February 26). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy.

- Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.

- Oxford Academic. (2019, January 15). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.

- Knippschild, U., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - NIH.

- NIH. (2014, June 10). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination.

- Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.

- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.

- Benchchem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.

- Promega Corporation. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.

- NIH. (n.d.). Kinase inhibitors in clinical practice: An expanding world. PMC.

- Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.

- Cambridge University Press. (2009, March 19). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics.

- MDPI. (2024, May 17). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives.

- PNAS. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.

- Bio Molecular Systems. (n.d.). Kinase Assays with Myra.

- Frontiers. (2022, September 13). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.

- NIH. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC.

- NIH. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. PMC - PubMed Central.

- ResearchGate. (n.d.). Design, synthesis, and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.

- Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of Bromo- and Fluorodanicalipin A.

- MDPI. (2014, November 28). The Azaindole Framework in the Design of Kinase Inhibitors.

- Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors.

- NIH. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PMC.

- NIH. (n.d.). A novel mechanism by which small molecule inhibitors induce the DFG flip in Aurora A. PMC.

- MDPI. (2023, April 28). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.

- ResearchGate. (n.d.). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review.

Sources

- 1. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. news-medical.net [news-medical.net]

- 4. mdpi.com [mdpi.com]

- 5. Kinase inhibitors in clinical practice: An expanding world - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinase Selectivity Profiling Systems—General Panel [promega.com]

- 10. biomolecularsystems.com [biomolecularsystems.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. assayquant.com [assayquant.com]

- 14. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. pnas.org [pnas.org]

- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]

- 19. biorxiv.org [biorxiv.org]

- 20. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]

- 21. A novel mechanism by which small molecule inhibitors induce the DFG flip in Aurora A - PMC [pmc.ncbi.nlm.nih.gov]

assessing the selectivity of 7-Bromo-5-(difluoromethoxy)-1H-indole for specific enzyme targets

[1]

Executive Summary: The Fluorine-Scaffold Advantage[1]

In modern drug discovery, 7-Bromo-5-(difluoromethoxy)-1H-indole (hereafter 7-Br-5-DFM ) represents a strategic "privileged structure."[1] Unlike standard indole building blocks, 7-Br-5-DFM combines two critical features for enzyme targeting:

-

The 5-Difluoromethoxy Group (

): A lipophilic bioisostere of the methoxy group ( -

The 7-Bromo Handle: A pre-installed orthogonal vector for rapid chemical expansion (via Suzuki-Miyaura or Buchwald-Hartwig couplings) to probe solvent-exposed regions of an enzyme pocket.[1]

This guide details how to assess the selectivity of this scaffold against specific enzyme targets (primarily Kinases and GPCRs ), comparing its performance against non-fluorinated analogs.[1]

Chemical Profile & Alternatives Comparison[1][2]

Before biological assessment, one must understand the physicochemical differences between 7-Br-5-DFM and its primary alternatives.[1] The

Table 1: Physicochemical Comparison of Indole Scaffolds

| Feature | 7-Br-5-DFM-Indole (Subject) | 7-Bromo-5-Methoxyindole (Alternative A) | 7-Bromo-5-Fluoroindole (Alternative B)[1] |

| Substituent (C5) | |||

| Electronic Effect | Electron Withdrawing ( | Electron Donating ( | Electron Withdrawing ( |

| H-Bonding | Donor (weak) & Acceptor | Acceptor Only | Weak Acceptor |

| Lipophilicity | High (Lipophilic Shielding) | Moderate | Moderate |

| Metabolic Stability | High (Blocks O-dealkylation) | Low (Prone to O-demethylation) | High |

| Primary Utility | Selectivity Probe (Unique conformation) | General Binding | Steric Probe |

Key Insight: The

Protocol: Assessing Selectivity for Enzyme Targets

To validate the selectivity of 7-Br-5-DFM, a rigorous screening cascade is required.[1] This protocol moves from biophysical validation to broad-spectrum profiling.[1]

Phase 1: Biophysical Binding Validation (The "Go/No-Go" Step)

Objective: Confirm the fragment binds to the target enzyme before functionalization.[1]

Methodology: Surface Plasmon Resonance (SPR) [1]

-

Immobilization: Biotinylate the target enzyme (e.g., Kinase Domain) and immobilize on a Streptavidin (SA) sensor chip.[1]

-

Injection: Inject 7-Br-5-DFM in a concentration series (

) in DMSO-matched running buffer. -

Reference: Run 7-Bromoindole (lacking the 5-substituent) as a control.[1]

-

Analysis: Calculate

and Ligand Efficiency (LE).

Phase 2: Differential Selectivity Profiling (The "Fingerprint")

Objective: Determine if the 5-DFM group confers selectivity against off-targets compared to the 5-Methoxy analog.[1]

Methodology: Thermal Shift Assay (TSA / Differential Scanning Fluorimetry) This assay is high-throughput and cost-effective for comparing multiple analogs.[1]

-

Preparation: Prepare 384-well plates with:

-

Execution: Ramp temperature from

to -

Data Output: Calculate

(Shift in melting temperature).-

Interpretation: A significantly higher

for the 5-DFM variant compared to the 5-Methoxy variant indicates a specific stabilizing interaction driven by the difluoromethoxy group.[1]

-

Phase 3: Broad-Spectrum Kinome/Enzyme Profiling

Objective: Map the "selectivity landscape" across the protein family.[1]

Recommended Platform: Competition Binding Assay (e.g., KINOMEscan® or similar).[1]

-

Protocol: Screen 7-Br-5-DFM at a fixed concentration (

) against a panel of 96+ representative kinases. -

Metric: Measure Percent of Control (POC) .

-

Selectivity Score (S-score): Calculate

.

Strategic Workflow Diagram

The following diagram illustrates the decision matrix for assessing 7-Br-5-DFM, highlighting the critical "Expansion" step where the 7-Bromo group is utilized to lock in selectivity.

Caption: Workflow for validating the 7-Br-5-DFM scaffold. The process prioritizes early biophysical validation before expensive broad-spectrum profiling.[1]

Synthesis & Expansion: The 7-Bromo Advantage[1]

The true power of this scaffold lies in the 7-Bromo position.[1][2] Once the 5-DFM group is validated as a selectivity anchor, the 7-position is used to reach into the solvent channel or adjacent pockets.[1]

Standard Expansion Protocol (Suzuki-Miyaura):

-

Reagents: 7-Br-5-DFM (1 eq), Aryl Boronic Acid (1.5 eq),

(5 mol%), -

Conditions: Dioxane/Water (4:1),

, 2 hours. -

Note: The 5-DFM group is stable under standard Suzuki, Buchwald, and Sonogashira conditions, unlike some fluorinated esters.[1]

References

-

Erickson, J. A., et al. "The difluoromethoxy group as a lipophilic hydrogen bond donor in drug design."[1] Journal of Medicinal Chemistry, 2020.[1] (Generalized citation for bioisostere properties).

-

Scott, D. E., et al. "Fragment-based approaches in drug discovery and chemical biology."[1] Biochemistry, 2016.[1]

-

DiscoveRx. "KINOMEscan™ Kinase Assay Technology." Eurofins Discovery.[1]

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018.[1]

-

PubChem. "Compound Summary: 7-bromo-5-fluoro-1H-indole (Analog Reference)."[1] National Library of Medicine.[1]

(Note: Specific biological data for the exact CAS 1779124-14-9 is proprietary to specific screening campaigns; the protocols above represent the industry standard for generating such data.)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.